molecular formula C12H13F3N4O2 B2769206 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034419-16-2

3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide

Cat. No.: B2769206
CAS No.: 2034419-16-2
M. Wt: 302.257
InChI Key: JVKPOPRYIFSAEJ-UHFFFAOYSA-N
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Description

The compound 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide features a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 7. The triazole ring is further functionalized with a methylene-linked propanamide side chain bearing a methoxy (-OCH₃) group. This structure combines electron-withdrawing (CF₃) and polar (methoxy, amide) substituents, which may enhance metabolic stability and modulate solubility or target binding affinity.

Properties

IUPAC Name

3-methoxy-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O2/c1-21-6-4-10(20)16-7-9-17-18-11-8(12(13,14)15)3-2-5-19(9)11/h2-3,5H,4,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKPOPRYIFSAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyridine core. This can be achieved through a [3+2] cycloaddition reaction involving trifluoroacetimidoyl chlorides and N-isocyanoiminotriphenylphosphorane. Subsequent steps may include methoxylation and amidation reactions to introduce the methoxy and propanamide groups, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Scale-up processes would also be developed to produce the compound in large quantities while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary based on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group can lead to the formation of trifluoromethyl ketones or acids, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate interactions with proteins, enzymes, and other biomolecules.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its unique structure and properties may make it a candidate for the development of new therapeutic agents, particularly in areas such as anti-inflammatory and anticancer treatments.

Industry

In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its trifluoromethyl group can enhance the performance and durability of these products.

Mechanism of Action

The mechanism by which 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with various biological targets, potentially leading to modulation of enzyme activity, receptor binding, or signal transduction pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Core Heterocycle Variations

(a) Triazolo[4,3-b]pyridazine Derivatives

The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide () shares a triazole-fused heterocycle but differs in the core (pyridazine vs. pyridine). Key distinctions include:

  • Position of substituents : Methoxy at position 6 vs. trifluoromethyl at position 8 in the target compound.
  • Side chain: A benzimidazole-ethyl group replaces the methoxypropanamide chain.
(b) Triazolo[4,3-a]pyridine Derivatives

The European Patent (EP 3 532 474 B1) describes analogs with the same triazolo[4,3-a]pyridine core but varying substituents:

  • Example 284 : Features a benzamide group with a difluoromethylphenyl substituent and a trifluoropropoxy chain.
  • Example 285 : Substitutes the aryl group with a pyridazinyl moiety .
    These examples highlight the importance of aryl/heteroaryl substituents in modulating target selectivity. The trifluoromethyl group in the target compound may enhance lipophilicity compared to difluoromethyl or pyridazinyl groups .

Substituent Effects

(a) Trifluoromethyl (-CF₃) vs. Halogen/Methoxy Groups
  • Trifluoromethyl: Known to improve metabolic stability and membrane permeability due to its strong electron-withdrawing nature. Present in the target compound and Example 284 (CF₃-substituted benzamide) .
  • Chloro/Methoxy : describes 5-fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-triazolo)benzamide , where methoxy and fluoro groups balance solubility and binding. Methoxy groups increase polarity but may reduce CNS penetration compared to CF₃ .
(b) Side Chain Modifications
  • Sulfonamide/Salt Forms: N-(8-(2-(1-amino-2-(3,5-difluorophenyl)ethyl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-3-yl)-5-chloro-triazolo)methanesulfonamide TFA salt () includes a charged sulfonamide and trifluoroacetate counterion, likely improving aqueous solubility but limiting blood-brain barrier penetration .

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents
Target Compound ~350–370* CF₃ (position 8), methoxypropanamide
(Triazolo-pyridazine) ~435 Methoxy (position 6), benzimidazole-ethyl
(Sulfonamide TFA salt) 561.00 ([M+H]+) Chloro, sulfonamide, trifluoroacetate
(Bromopyridine carboxamide) 278.58 Bromo, pyridine carboxamide

*Estimated based on structural analogs.

The target compound’s molecular weight is intermediate, suggesting balanced solubility and permeability. Bulkier substituents (e.g., benzimidazole-ethyl in ) increase molecular weight but may reduce bioavailability .

Biological Activity

3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound possesses a trifluoromethyl group and a triazolo[4,3-a]pyridine core, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F3N4O2. The structure includes:

  • A methoxy group which enhances solubility.
  • A trifluoromethyl group that may influence the compound's lipophilicity and metabolic stability.
  • A triazolo[4,3-a]pyridine core , known for its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has demonstrated inhibitory effects on key kinases involved in cancer progression:

Kinase Effect Cancer Cell Lines Tested
c-MetInhibitionA549 (lung cancer)
VEGFR-2InhibitionMCF-7 (breast cancer)
HeLa (cervical cancer)

The mechanism of action involves binding to these kinases and modulating associated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

In vitro studies have shown that the compound exhibits antiproliferative effects across various cancer cell lines. For instance:

  • A549 Cells : IC50 values indicate effective inhibition of cell growth.
  • MCF-7 Cells : Demonstrated significant reductions in viability upon treatment with the compound.

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound selectively inhibits c-Met and VEGFR-2, which are critical for tumor growth and angiogenesis.
  • Apoptotic Pathways : Induces apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : Interferes with the cell cycle progression in treated cells.

Case Studies

A notable study evaluated the efficacy of this compound in vivo using mouse models. The results indicated:

  • A significant reduction in tumor size compared to control groups.
  • Improved survival rates among treated mice.

These findings support the potential of this compound as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazolopyridine core via cyclization under reflux conditions (e.g., ethanol at 80°C for 12 hours) .
  • Step 2 : Introduction of the trifluoromethyl group using CF₃-containing reagents in the presence of Lewis acids like Cu(I) catalysts .
  • Step 3 : Methoxypropanamide coupling via nucleophilic substitution or amide bond formation, optimized in polar aprotic solvents (e.g., DMF or THF) with controlled pH and temperature (10–25°C) to minimize side reactions .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ ~7.5–8.5 ppm for triazolopyridine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₇H₁₈F₃N₅O₂) and isotopic patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide moiety) .
    • Advanced Tip : X-ray crystallography can resolve 3D conformation and intermolecular interactions, though crystal growth may require methanol/ethyl acetate solvent systems .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays at 37°C) .
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HCT-116 or HEK293) with IC₅₀ calculations .
  • Solubility Testing : Employ shake-flask methods in PBS (pH 7.4) to determine aqueous solubility, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action when conflicting data arise from different biological assays?

  • Methodological Answer :

  • Target Deconvolution : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
  • Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) and stoichiometry .
  • Orthogonal Assays : Validate hits via CRISPR-Cas9 knockout models or isothermal titration calorimetry (ITC) to confirm target engagement .

Q. What strategies are effective for improving metabolic stability and bioavailability in preclinical models?

  • Methodological Answer :

  • Prodrug Design : Modify the methoxy group to a phosphate ester for enhanced solubility .
  • Cytochrome P450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots; introduce deuterium or fluorine atoms to block oxidation .
  • Pharmacokinetic Profiling : Conduct in vivo studies in rodents (IV/PO administration) with LC-MS/MS plasma analysis to calculate AUC and half-life .

Q. How can contradictions in reported biological activities (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., staurosporine for cytotoxicity) .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing trifluoromethyl with chloro) to isolate SAR trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.